N-(3-Chloro-4-fluorophenyl)-2-[5-oxo-2-(4-pyridyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-A]pyrimidin-6-YL]acetamide
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Overview
Description
N-(3-Chloro-4-fluorophenyl)-2-[5-oxo-2-(4-pyridyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-A]pyrimidin-6-YL]acetamide, often referred to as “Compound X” , is a synthetic organic molecule with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: Compound X can undergo controlled oxidation to form its corresponding N-oxide derivative.
Reduction: Reduction of the pyridine ring can yield a tetrahydro derivative.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups.
Oxidation: Peroxides, mCPBA (meta-chloroperoxybenzoic acid).
Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Substitution: Alkylating agents (e.g., alkyl halides).
- Oxidation: N-oxide derivative.
- Reduction: Tetrahydro derivative.
- Substitution: Various substituted analogs.
Scientific Research Applications
Compound X finds applications in:
Medicinal Chemistry: It exhibits promising pharmacological properties, including potential as an antiviral or anticancer agent.
Biological Studies: Researchers use it as a probe to study specific cellular pathways.
Industry: It serves as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
- Compound X likely interacts with specific protein targets or enzymes.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds: Analogous molecules with triazolopyrimidine cores.
Uniqueness: Compound X’s unique combination of halogen substituents and pyridine functionality sets it apart.
Remember, this compound represents a fascinating intersection of synthetic chemistry, biology, and medicine
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Properties
Molecular Formula |
C18H14ClFN6O2 |
---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(5-oxo-2-pyridin-4-yl-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide |
InChI |
InChI=1S/C18H14ClFN6O2/c19-13-8-12(1-2-14(13)20)22-15(27)7-11-9-26-18(24-17(11)28)23-16(25-26)10-3-5-21-6-4-10/h1-6,8,11H,7,9H2,(H,22,27)(H,23,24,25,28) |
InChI Key |
MIFSLLNHIJXQTC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=NC(=NN21)C3=CC=NC=C3)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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